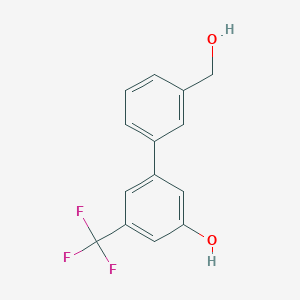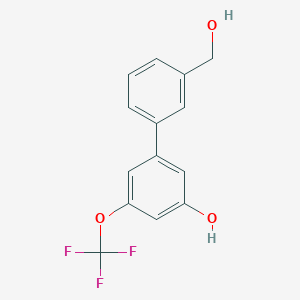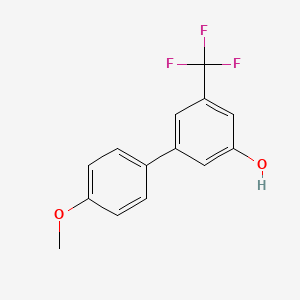
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% (5-FMTFP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is mainly used as a reagent in various organic synthesis processes, as well as a catalyst in various biochemical and physiological reactions. 5-FMTFP-95 is a highly versatile compound that can be used in a variety of different experiments and research projects.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis processes, as a catalyst in biochemical and physiological reactions, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it can be used as a starting material for the synthesis of various fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in organic synthesis processes by facilitating the formation of covalent bonds between reactants. Additionally, it is believed to act as a catalyst in biochemical and physiological reactions by promoting the formation of various intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins and enzymes, and may have an effect on the activity of these molecules. Additionally, it is believed that the compound may have an effect on the metabolism of various compounds, such as carbohydrates, lipids, and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its versatility, and its stability. Additionally, the compound is non-toxic and can be safely handled in the laboratory. The main limitation of using 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Direcciones Futuras
The future directions for 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further research into the mechanism of action of the compound is needed in order to better understand its effects on biological molecules and its potential applications in various fields. Finally, further research into the safety and toxicity of the compound is needed in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in a two-step process using a combination of sodium borohydride reduction and trifluoromethylation. The first step involves the reduction of 4-methylphenyl boronic acid with sodium borohydride to form the corresponding 4-methylphenol. The second step involves the trifluoromethylation of the 4-methylphenol with trifluoromethanesulfonic anhydride to form 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-9(6-13(8)15)10-4-11(14(16,17)18)7-12(19)5-10/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHDPJZJNSESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686554 |
Source


|
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-83-6 |
Source


|
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














